molecular formula C12H4F6 B14669697 2,2',4,4',5,5'-Hexafluoro-1,1'-biphenyl CAS No. 41860-45-1

2,2',4,4',5,5'-Hexafluoro-1,1'-biphenyl

Cat. No.: B14669697
CAS No.: 41860-45-1
M. Wt: 262.15 g/mol
InChI Key: IKYRNKAAEFJNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is a fluorinated biphenyl compound with the molecular formula C12H4F6. This compound is characterized by the presence of six fluorine atoms attached to the biphenyl structure, making it highly fluorinated. Fluorinated biphenyls are of significant interest due to their unique chemical properties, which include high thermal stability, chemical resistance, and low reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl precursors. One common method is the direct fluorination of biphenyl using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The biphenyl core can be oxidized or reduced, although the presence of fluorine atoms may influence the reactivity.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can lead to the formation of biphenyl diols or biphenyl hydrides.

Scientific Research Applications

2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Fluorinated biphenyls are studied for their potential use in drug design and development due to their unique interactions with biological molecules.

    Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for pharmaceutical applications.

    Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it less reactive and more stable. This stability allows it to interact with various molecular targets without undergoing significant chemical changes. In biological systems, the compound may interact with proteins, enzymes, or cell membranes, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A highly fluorinated biphenyl with ten fluorine atoms.

    2,2’,4,4’,5,5’-Hexachloro-1,1’-biphenyl: A chlorinated biphenyl with six chlorine atoms.

    2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl: A brominated biphenyl with six bromine atoms.

Uniqueness

2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as high thermal stability, chemical resistance, and low reactivity. Compared to its chlorinated and brominated counterparts, the fluorinated compound is less reactive and more stable, making it suitable for applications requiring high durability and resistance to harsh conditions.

Properties

CAS No.

41860-45-1

Molecular Formula

C12H4F6

Molecular Weight

262.15 g/mol

IUPAC Name

1,2,4-trifluoro-5-(2,4,5-trifluorophenyl)benzene

InChI

InChI=1S/C12H4F6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H

InChI Key

IKYRNKAAEFJNFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C2=CC(=C(C=C2F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.